molecular formula C18H24N2O3S2 B12728318 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- CAS No. 351407-14-2

2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)-

Cat. No.: B12728318
CAS No.: 351407-14-2
M. Wt: 380.5 g/mol
InChI Key: GGDVEBNMWHSUKY-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core structure with various substituents, including a piperidinyl group and a thienyl group with a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinone core, followed by the introduction of the piperidinyl and thienyl groups. Key steps include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Thienyl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinone core can be reduced to form dihydropyridinones.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The thienyl group can undergo further coupling reactions to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridinones.

    Substitution: Various alkylated or arylated derivatives.

    Coupling Reactions: Extended heterocyclic systems with additional functional groups.

Scientific Research Applications

2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the piperidinyl and thienyl groups can enhance its binding affinity and specificity. The methylsulfonyl group may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures but different substituents.

    Thienyl-Substituted Compounds: Compounds featuring thienyl groups with various functional groups.

    Piperidinyl-Substituted Compounds: Compounds with piperidinyl groups attached to different core structures.

Uniqueness

2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is unique due to the combination of its pyridinone core, piperidinyl group, and thienyl group with a methylsulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

351407-14-2

Molecular Formula

C18H24N2O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

3-[[4-[2-(3-methylsulfonylthiophen-2-yl)ethyl]piperidin-1-yl]methyl]-1H-pyridin-2-one

InChI

InChI=1S/C18H24N2O3S2/c1-25(22,23)17-8-12-24-16(17)5-4-14-6-10-20(11-7-14)13-15-3-2-9-19-18(15)21/h2-3,8-9,12,14H,4-7,10-11,13H2,1H3,(H,19,21)

InChI Key

GGDVEBNMWHSUKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(SC=C1)CCC2CCN(CC2)CC3=CC=CNC3=O

Origin of Product

United States

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